

# A Comparative Guide to CTK7A and Other Histone Acetyltransferase (HAT) Inhibitors

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## Compound of Interest

Compound Name: CTK7A

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Histone acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of **CTK7A**, a notable HAT inhibitor, with other well-characterized inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

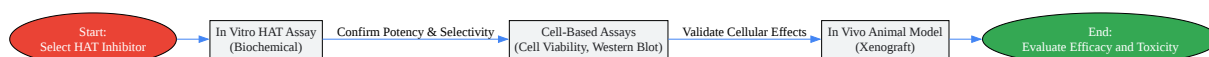
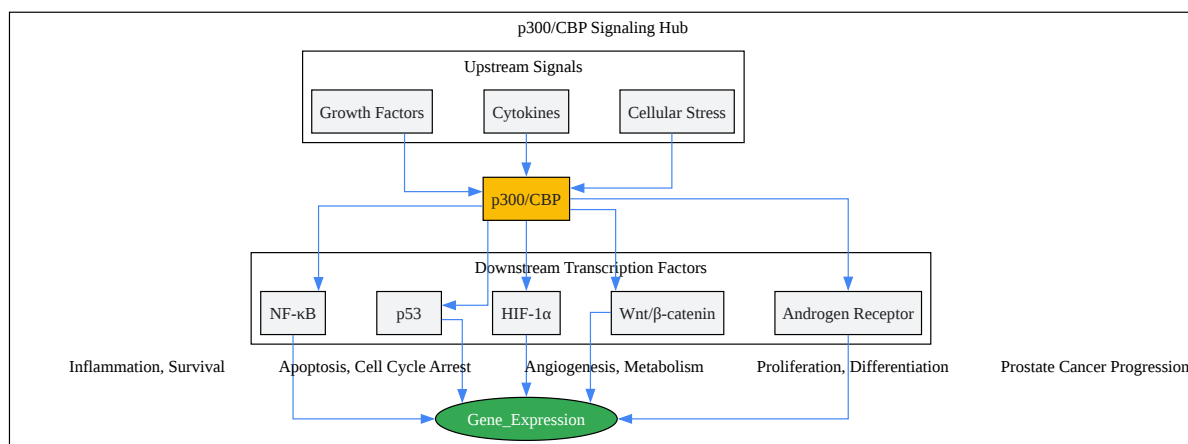
## Quantitative Comparison of HAT Inhibitor Potency

The inhibitory potency of various HAT inhibitors against key HAT enzymes is summarized below. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a standard measure of an inhibitor's effectiveness.

Inhibitor	Target HAT	IC50
CTK7A	p300/CBP	Not explicitly found in searches
PCAF	Not explicitly found in searches	
C646	p300	1.6 $\mu$ M[1][2]
p300 mutants	2.5 - 7 $\mu$ M[1][2]	
KAT8	No inhibition[3]	
A-485	p300	9.8 nM, 60 nM[4][5]
CBP	2.6 nM[4]	
iP300w	p300	19 nM, 33 nM[6][7][8]
CBP	Potent inhibitor	
CPI-1612	EP300	<0.5 nM, 8.1 nM[9][10][11][12]
CBP	2.9 nM[11]	
Anacardic Acid	p300	~8.5 $\mu$ M[13][14][15]
PCAF	~5 $\mu$ M[13][14][15]	
Garcinol	p300	7 $\mu$ M[16][17][18][19]
PCAF	5 $\mu$ M[16][17][18][19]	

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by HAT inhibitors and a general workflow for their experimental validation.



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